molecular formula C14H18N2O2 B3150005 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione CAS No. 6821-06-3

2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione

Cat. No.: B3150005
CAS No.: 6821-06-3
M. Wt: 246.3 g/mol
InChI Key: IYFCGUZGMFMHPG-UHFFFAOYSA-N
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Description

. This compound is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Scientific Research Applications

2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, reinforcement, and the release of various hormones.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

The interaction of this compound with the dopamine receptor D2 affects the dopaminergic signaling pathway

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have good affinities and some pharmacokinetic parameters

Result of Action

One study suggests that an isoindoline derivative showed high analgesic activity in a mouse model . It’s possible that this compound may have similar effects, but more research is needed to confirm this.

Future Directions

The synthesis and evaluation of isoindoline-1,3-dione derivatives have been a promising research field due to their wide range of biological activities . Future studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .

Biochemical Analysis

Biochemical Properties

2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, studies have shown that isoindoline-1,3-dione derivatives can inhibit acetylcholinesterase (AChE) through interactions with aromatic amino acids at the anionic subsite and peripheral anionic site . These interactions are crucial for the compound’s potential therapeutic applications, particularly in neurodegenerative diseases.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell viability significantly. For example, in Raji cells, the compound reduced cell viability in a dose-dependent manner This reduction in cell viability indicates its potential use in cancer research and therapy

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can interact with the human dopamine receptor D2, as shown in molecular docking studies . These interactions suggest that the compound may modulate neurotransmitter activity, making it a potential candidate for treating neurological disorders. Additionally, the compound’s ability to inhibit enzymes like AChE further highlights its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that isoindoline-1,3-dione derivatives exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo experiments . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in antiseizure evaluations, isoindoline-1,3-dione derivatives demonstrated dose-dependent anticonvulsant activity . High doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. These findings underscore the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Understanding these interactions is crucial for elucidating the compound’s pharmacokinetics and potential metabolic effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and safety, making it important to study its transport mechanisms in detail.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)14(16)18/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFCGUZGMFMHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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